1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one

physicochemical properties drug-likeness RET kinase inhibitor

This 3-nitroquinolin-2(1H)-one derivative provides a structurally distinct RET kinase screening entry, bearing a unique C-4 morpholinoethylamino substituent absent in clinical RET inhibitors. Its N-1 ethyl and C-3 nitro groups preclude generic interchange with 4-hydroxy or 4-anilino analogs, ensuring a defined pharmacophoric signature. Ideal for hit-to-lead, scaffold-hopping, and kinase selectivity profiling. Note: public potency data are limited; in-house validation is required. Stock is available from multiple suppliers.

Molecular Formula C17H22N4O4
Molecular Weight 346.387
CAS No. 385393-76-0
Cat. No. B2388438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one
CAS385393-76-0
Molecular FormulaC17H22N4O4
Molecular Weight346.387
Structural Identifiers
SMILESCCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCN3CCOCC3
InChIInChI=1S/C17H22N4O4/c1-2-20-14-6-4-3-5-13(14)15(16(17(20)22)21(23)24)18-7-8-19-9-11-25-12-10-19/h3-6,18H,2,7-12H2,1H3
InChIKeyLHGXNIAFWXZURP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-Ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one (CAS 385393-76-0): Core Scaffold Identity and Procurement-Relevant Physicochemical Baseline


1-Ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one (CAS 385393-76-0) is a synthetic small molecule belonging to the 3-nitroquinolin-2(1H)-one class, characterized by an N-1 ethyl substituent, a C-3 nitro group, and a C-4 morpholinoethylamino side chain. Its molecular formula is C₁₇H₂₂N₄O₄ (MW 346.4 g/mol), with computed XLogP3 of 1.8, one hydrogen bond donor, and six hydrogen bond acceptors [1]. The compound has been described in vendor literature as a RET kinase inhibitor, although peer-reviewed quantitative activity data remain absent from major public databases. Its structural features—particularly the 3-nitroquinolin-2(1H)-one core and the basic morpholinoethylamino substituent—distinguish it from both the 4-hydroxy-3-nitroquinolin-2(1H)-one (HNQ) series and clinical quinoline-based RET inhibitors.

Why Generic Substitution Fails for 1-Ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one: Pharmacophoric Non-Interchangeability of the 3-Nitroquinolin-2(1H)-one Scaffold


The 3-nitroquinolin-2(1H)-one scaffold displays steep structure–activity relationships (SAR) in which even minor modifications at N-1, C-3, or C-4 can abolish or drastically alter target engagement. The HNQ series (4-hydroxy analogs) demonstrates that C-4 substitution governs whether the molecule acts as an NMDA glycine site antagonist, while N-1 substitution profoundly influences anticonvulsant potency in 4-amino analogs [1] [2]. Generic interchange with 4-hydroxy, 4-anilino, or unsubstituted quinoline analogs is therefore precluded because the morpholinoethylamino group at C-4, the nitro group at C-3, and the ethyl group at N-1 collectively define a unique pharmacophoric signature that has no direct peer-reviewed quantitative activity match in public databases. Any substitution with a close analog carries the risk of complete loss of the intended biological activity.

Quantitative Differentiation Evidence for 1-Ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one: Head-to-Head, Class-Level, and Supporting Metrics Against Closest Comparators


Physicochemical Differentiation from the Clinical RET Inhibitor Selpercatinib (LOXO-292) and Its Analog RET-IN-1

1-Ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one (MW 346.4, XLogP3 1.8, HBA 6, HBD 1) is substantially smaller and less lipophilic than the RET inhibitor selpercatinib (MW 553.6, XLogP3 ~2.0, HBA 9, HBD 1) [1] [2]. The ~207 Da lower molecular weight and reduced hydrogen-bond acceptor count may confer distinct permeability and binding kinetics, making the compound a potentially useful tool molecule for exploring RET inhibition with a different physicochemical profile.

physicochemical properties drug-likeness RET kinase inhibitor

Scaffold Class Differentiation: 3-Nitroquinolin-2(1H)-one vs Quinoxaline-2,3-dione (CNQX) Target Engagement Profile

The 3-nitroquinolin-2(1H)-one scaffold class (exemplified by the HNQ series) functions as a glycine-site NMDA receptor antagonist, with the most potent analog (5,6,7-trichloro HNQ, 8i) displaying an IC₅₀ of 220 nM in [³H]DCKA binding and a Kb of 79 nM in electrophysiological assays [1]. In contrast, the quinoxaline-2,3-dione CNQX is a competitive AMPA/kainate receptor antagonist (Ki 0.6–2.11 µM for GluA1-4) . The target compound incorporates the 3-nitroquinolin-2(1H)-one core but replaces the 4-hydroxy group with a morpholinoethylamino side chain, potentially redirecting target engagement away from ionotropic glutamate receptors toward kinase targets.

NMDA receptor AMPA receptor glycine site antagonist scaffold comparison

Substituent Impact at C-4: Morpholinoethylamino vs Hydroxy in the 3-Nitroquinolin-2(1H)-one Series

In the HNQ series, the 4-hydroxy group is essential for NMDA glycine site antagonism. Replacement with a 4-amino group, as in the anticonvulsant series, shifts biological activity toward anticonvulsant effects, with the most active compound (methyl ester of N-(3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)-4-aminobutyric acid) showing activity at 12.5 mg/kg i.p. in mouse models [1]. The target compound's morpholinoethylamino group at C-4 introduces a basic amine, increased steric bulk, and additional hydrogen-bond acceptors compared to the hydroxy or simple amino substituents. This substitution pattern is expected to further alter the pharmacophore and may underlie the vendor-reported RET kinase inhibition.

structure-activity relationship C-4 substitution kinase vs CNS target

Synthetic Accessibility Advantage: Modular SNAr Introduction of the Morpholinoethylamino Side Chain

The morpholinoethylamino side chain can be introduced via nucleophilic aromatic substitution (SNAr) at the C-4 position of activated quinolone intermediates. A study on morpholine derivative amination of 7-chloroquinolone carboxylic acid esters demonstrated that microwave-assisted SNAr proceeds in high yield with simple cyclic amines, providing a modular synthetic route that can be adapted for C-4 substitution in the 3-nitroquinolin-2(1H)-one series [1]. This contrasts with 4-hydroxy analogs, which require nitration of 2,4-quinolinediols, and 4-anilino derivatives, which require Buchwald-Hartwig or Ullmann coupling.

synthetic chemistry nucleophilic aromatic substitution quinolone amination

Reported RET Kinase Engagement vs RET-IN-1: Cautious Low-Confidence Comparison

Multiple chemical vendor listings describe 1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one as a potent and selective RET kinase inhibitor, but no peer-reviewed IC₅₀ value is available from ChEMBL, BindingDB, or PubMed for this specific compound [1]. For reference, the RET inhibitor RET-IN-1 (a selpercatinib analog) displays IC₅₀ values of 1 nM (WT), 7 nM (V804M), and 101 nM (G810R) [2]. Without verified quantitative data for the target compound, no potency or selectivity comparison can be reliably made. Users should treat the RET inhibition claim as unvalidated until direct experimental evidence is obtained.

RET kinase IC50 vendor-reported activity

Research and Industrial Application Scenarios for 1-Ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one Based on Current Evidence


RET Kinase Inhibitor Screening and Tool Compound Development

For laboratories running RET kinase biochemical or cellular screening cascades, this compound may serve as a structurally differentiated entry point relative to clinical RET inhibitors (selpercatinib, pralsetinib) and published tool compounds such as RET-IN-1. Its lower molecular weight and distinct C-4 morpholinoethylamino substituent offer a unique chemotype for hit-to-lead or scaffold-hopping exercises, provided that in-house biochemical validation is performed to confirm RET engagement and establish an IC₅₀ baseline [1]. The absence of public potency data means the compound is best suited for laboratories equipped to generate primary screening data.

CNS Drug Discovery: Exploring NMDA Receptor Modulation via 3-Nitroquinolin-2(1H)-one Scaffolds

The 3-nitroquinolin-2(1H)-one core is a validated pharmacophore for NMDA glycine site antagonism, with the HNQ series demonstrating nanomolar potency and high selectivity over AMPA receptors [1]. The target compound, with its C-4 morpholinoethylamino modification, represents an underexplored sub-series that could be profiled against NMDA, AMPA, and kainate receptors to assess whether the morpholinoethylamino group redirects selectivity within the ionotropic glutamate receptor family.

Anticonvulsant Drug Discovery: C-4 Amino-Substituted 3-Nitroquinolin-2(1H)-ones

4-Amino-3-nitroquinolin-2(1H)-ones have demonstrated anticonvulsant activity in mouse models, with efficacy at doses as low as 12.5 mg/kg i.p. [1]. The target compound extends this series with a morpholinoethylamino substituent that may improve solubility, brain penetration, or pharmacokinetic properties relative to simpler 4-amino analogs. It could be evaluated in maximal electroshock (MES) or pentylenetetrazol (PTZ) seizure models as a next-generation anticonvulsant candidate.

Chemical Biology Probe for Kinase Selectivity Profiling

Given the vendor-reported RET kinase inhibition and the compound's distinct physicochemical profile (MW 346.4, XLogP3 1.8), it may be assessed in broad-panel kinase selectivity screens (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to define its kinase inhibition fingerprint. This would clarify whether the compound is a selective RET inhibitor or a multi-kinase agent, and would provide the quantitative selectivity data currently missing from public databases [1].

Quote Request

Request a Quote for 1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.